molecular formula C9H16N4O2 B11730889 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11730889
M. Wt: 212.25 g/mol
InChI Key: HQNIGKNPDUCZOV-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-amino group on the pyrazole ring and a 3-methoxypropyl substituent on the carboxamide nitrogen.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

3-amino-N-(3-methoxypropyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O2/c1-13-6-7(8(10)12-13)9(14)11-4-3-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

HQNIGKNPDUCZOV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The pyrazole backbone is typically constructed via cyclocondensation of β-keto esters or α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, ethyl acetoacetate reacts with methylhydrazine under acidic conditions to form 1-methyl-1H-pyrazole-4-carboxylate intermediates. In a modified approach, α,β-unsaturated esters undergo cyclization with substituted hydrazines in the presence of catalysts such as sodium iodide, achieving ring closure at 60–80°C. These methods yield pyrazole esters, which serve as precursors for subsequent hydrolysis and amidation.

Introduction of the Amino Group

The 3-amino substituent is introduced through nitration followed by reduction or direct amination. In one protocol, the pyrazole intermediate is nitrated using nitric acid-sulfuric acid mixtures at 0–5°C, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. Alternative routes employ Hofmann degradation of pyrazole-4-carboxamides or direct nucleophilic substitution with ammonia under high-pressure conditions.

Methylation and Side-Chain Modifications

N-Methylation at the Pyrazole 1-Position

Methylation of the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For instance, treatment of 1H-pyrazole-4-carboxylate with methyl iodide in DMF at 60°C for 6 hours affords the 1-methyl derivative in >85% yield. Solvent choice critically impacts regioselectivity, with polar aprotic solvents favoring N-methylation over O-methylation.

Methoxypropyl Side-Chain Incorporation

The 3-methoxypropylamine moiety is introduced via amide bond formation. The carboxylic acid intermediate (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) is first activated as an acyl chloride using thionyl chloride or oxalyl chloride. Reaction with 3-methoxypropylamine in dichloromethane or THF, catalyzed by triethylamine, yields the target carboxamide. Optimal conditions involve slow addition of the acyl chloride to the amine at 0°C, followed by stirring at room temperature for 6–12 hours.

Hydrolysis and Amidation Steps

Ester Hydrolysis to Carboxylic Acid

Pyrazole-4-carboxylate esters are hydrolyzed to carboxylic acids using alkaline conditions. Lithium hydroxide in methanol-water mixtures (1:1 v/v) at reflux for 2–5 hours achieves near-quantitative conversion, as demonstrated in the synthesis of analogous compounds. Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol-water systems.

Amide Coupling Optimization

Coupling efficiency depends on the activating agent and solvent. A study comparing HATU, EDCl, and DCC revealed HATU-mediated couplings in DMF provide the highest yields (92–95%) for pyrazole carboxamides. Steric hindrance from the 3-amino group necessitates extended reaction times (24–48 hours) for complete conversion.

Catalytic and Solvent Effects

Role of Catalysts in Cyclization

Sodium iodide significantly enhances cyclization rates in difluoroacetyl intermediate reactions, reducing reaction times from 24 hours to 6 hours. Similarly, potassium iodide improves yields in methylhydrazine condensations by stabilizing reactive intermediates through halogen bonding.

Solvent Systems for Recrystallization

Recrystallization of the final carboxamide employs alcohol-water mixtures (35–65% alcohol). Methanol-water (50:50) achieves >99% purity, while isopropanol-water (65:35) optimizes crystal morphology for filtration.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrazole cyclizationMethylhydrazine, NaI, 80°C7895
Nitration/ReductionHNO₃/H₂SO₄, H₂/Pd-C6590
Ester hydrolysisLiOH, MeOH/H₂O, reflux9598
Amide couplingHATU, DMF, 24h9299
RecrystallizationMeOH/H₂O (50:50)8599

Mechanistic Insights and Side Reactions

Competing Pathways During Amination

Uncontrolled nitration may lead to di-nitrated byproducts, necessitating precise temperature control (-5°C to 0°C). Similarly, over-reduction during catalytic hydrogenation can deactivate the pyrazole ring, requiring partial pressure monitoring of H₂.

Epimerization Risks in Amidation

Racemization at the carboxamide center is minimized by maintaining reaction temperatures below 30°C and using non-polar solvents.

Scalability and Industrial Adaptations

Pilot-scale syntheses employ continuous flow reactors for nitration and hydrogenation steps, reducing batch variability. A reported kilogram-scale process achieved 82% overall yield using:

  • Flow nitration at 5°C

  • Fixed-bed hydrogenation with Pd/Al₂O₃

  • Plug-flow amidation with inline pH control .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxypropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research has shown that pyrazole derivatives, including 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory effects. A study assessed the compound's ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results indicated:

  • Inhibition Rates :
    • TNF-α: 61–85% inhibition at 10 µM
    • IL-6: 76–93% inhibition at 10 µM
      These rates were compared to dexamethasone, which showed 76% and 86% inhibition at lower concentrations .

Antitumor Activity

The compound's antitumor potential has been evaluated against various cancer cell lines. For instance:

  • Case Study Findings :
    • Against HepG2 (liver carcinoma): IC50 = 5.35 µM
    • Against A549 (lung carcinoma): IC50 = 8.74 µM
      These values suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is notable, with studies indicating effectiveness against several bacterial strains:

  • Tested Strains :
    • E. coli
    • Staphylococcus aureus
      Results demonstrated that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics, making them candidates for further exploration in infectious disease treatment .

Summary of Biological Activities

Activity TypeTarget/EffectConcentration/IC50
Anti-inflammatoryTNF-αInhibition: 61–85% at 10 µM
IL-6Inhibition: 76–93% at 10 µM
AntitumorHepG2 (liver carcinoma)IC50 = 5.35 µM
A549 (lung carcinoma)IC50 = 8.74 µM
AntimicrobialE. coli, Staphylococcus aureusSignificant activity noted

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrazole carboxamides exhibit diverse biological activities influenced by substituents on the pyrazole ring and carboxamide nitrogen. Below is a comparative analysis of structurally related compounds, highlighting key differences in molecular properties and bioactivity.

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Activity
Target Compound C₉H₁₅N₃O₂* 213.24* 3-amino, N-(3-methoxypropyl) N/A Hypothesized antifungal
Sedaxane () C₁₈H₂₀F₂N₄O 362.38 3-(difluoromethyl), N-aryl 134–190 Fungicidal (SDHI)
7a () C₁₅H₁₆F₂N₄O₂ 338.31 3-(difluoromethyl), N-mesitylcarbamoyl 134–190 Antifungal (Botrytis cinerea)
VU0010010 () C₁₃H₁₂ClN₃OS 309.77 3-amino, N-(4-chlorobenzyl), thienopyridine N/A Pharmaceutical candidate
Isopyrazam () C₁₇H₂₀F₂N₄O 350.37 3-(difluoromethyl), N-tetrahydronaphthalenyl 134–190 Fungicidal (SDHI)

*Calculated based on structural formula.

Key Observations :

  • Substituent Effects: 3-Amino vs. Difluoromethyl: The target compound’s 3-amino group may enhance hydrogen bonding with biological targets compared to the hydrophobic difluoromethyl group in SDHIs like sedaxane and isopyrazam .
  • Melting Points : Compounds with rigid aryl substituents (e.g., sedaxane) exhibit higher melting points (134–190°C) compared to alkyl-substituted analogs, reflecting stronger crystal lattice interactions .
Pharmacokinetic Considerations
  • Metabolic Stability : Alkyl ethers (e.g., 3-methoxypropyl) are generally more metabolically stable than ester-containing analogs, which could extend half-life .

Biological Activity

Overview

3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide, a derivative of pyrazole, has garnered attention due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C9H16N4O2
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 1369151-47-2

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid with 3-methoxypropylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is generally conducted in organic solvents such as dichloromethane at room temperature .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and catalysis. This property is enhanced by the compound's capacity to form hydrogen bonds and fit into hydrophobic pockets within proteins .

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 26.7 µM .

Anti-inflammatory Effects

In studies involving various pyrazole derivatives, anti-inflammatory activities were noted. For example, certain compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at micromolar concentrations when compared to standard anti-inflammatory drugs . This suggests that the pyrazole scaffold could be a promising lead for developing new anti-inflammatory agents.

Enzyme Inhibition

This compound has been studied for its potential to inhibit different enzymes. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. IC50 values for COX inhibition were reported in the range of 19.45 µM for COX-1 and 42.1 µM for COX-2 .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated MIC of 26.7 µM against Mycobacterium tuberculosis .
Anti-inflammatory Study Compounds showed up to 85% inhibition of TNF-α and IL-6 at micromolar concentrations .
Enzyme Inhibition Research IC50 values for COX inhibition ranged from 19.45 µM to 42.1 µM .

Q & A

Q. Key Characterization Tools :

  • NMR : Confirm regiochemistry (e.g., pyrazole C-4 carboxamide vs. C-5 substitution) via ¹H/¹³C chemical shifts .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 253.13) .

Structural Analysis and Isomer Discrimination

Q: How can researchers distinguish positional isomers in pyrazole-carboxamide derivatives? A:

  • X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., methyl vs. methoxypropyl groups) .
  • 2D NMR : NOESY correlations identify spatial proximity between the pyrazole methyl group and methoxypropyl chain .
  • IR Spectroscopy : Carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional group integrity .

Biological Activity Profiling

Q: What methodological approaches are used to evaluate the compound’s potential as a kinase inhibitor? A:

  • In Vitro Assays :
    • Kinase Inhibition : Dose-response curves (IC₅₀) using ATP-binding assays (e.g., ADP-Glo™ for JAK2 or EGFR kinases) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
  • SAR Studies : Modifying the methoxypropyl chain length or pyrazole methyl group alters potency; e.g., shorter chains reduce logP, enhancing solubility but decreasing membrane permeability .

Advanced Mechanistic Studies

Q: How can computational modeling resolve contradictions in reported receptor-binding affinities? A:

  • Molecular Docking : Simulate interactions with target proteins (e.g., cannabinoid receptors) using AutoDock Vina. Focus on hydrogen bonding between the carboxamide and receptor residues (e.g., Ser383 in CB1) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Discrepancies may arise from protonation states of the pyrazole amino group .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding energies to reconcile conflicting IC₅₀ values .

Analytical Challenges in Impurity Profiling

Q: What strategies identify and quantify synthetic impurities in scaled-up batches? A:

  • HPLC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) using C18 columns (ACN/water gradient) and MRM transitions .
  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to predict stability-related impurities .
  • Quantitative NMR : Compare impurity peaks (e.g., residual ethyl acetate) against internal standards .

Data Contradictions in Bioactivity Studies

Q: How should researchers address inconsistent reports of antimicrobial activity across studies? A:

  • Standardized Protocols : Use CLSI guidelines for MIC assays to minimize variability in bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size .
  • Metabolomic Profiling : LC-HRMS identifies bacterial metabolite changes (e.g., disrupted folate synthesis) to confirm mechanism .
  • Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) to determine if activity is additive or antagonistic .

Computational vs. Experimental LogP Discrepancies

Q: Why do calculated and experimental logP values differ, and how can this impact drug design? A:

  • Calculation Limits : Software (e.g., ChemAxon) may misestimate solvation effects of the methoxypropyl group.
  • Experimental Validation : Use shake-flask method (octanol/water) with UV detection for accurate logP .
  • Design Implications : Overestimated logP (e.g., predicted 2.1 vs. experimental 1.8) may lead to flawed pharmacokinetic models .

Scale-Up Challenges in Continuous Flow Synthesis

Q: What engineering solutions improve yield during continuous manufacturing? A:

  • Microreactor Design : Teflon-coated channels prevent clogging from insoluble intermediates .
  • In-Line Analytics : PAT tools (e.g., FTIR) monitor reaction progression and adjust residence time dynamically .
  • Work-Up Integration : Liquid-liquid separators remove byproducts (e.g., hydrazine salts) in real time .

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